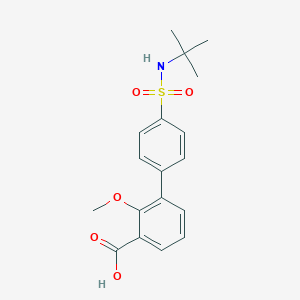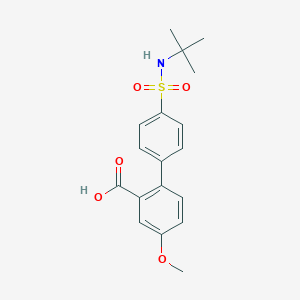
5-(4-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid, 95% (5-tBSA-2-Cl-BA), is a synthetic compound that has recently been developed as a potential tool for scientific research. It is a crystalline solid with a molecular weight of 372.7 g/mol and a melting point of around 135°C. It is soluble in water, methanol, and ethanol, and has been used in a variety of laboratory experiments. This compound has been shown to have a number of biochemical and physiological effects, as well as a range of applications in scientific research.
Mechanism of Action
The mechanism of action of 5-tBSA-2-Cl-BA is not fully understood. However, it is known that it is a substrate for a number of enzymes, including cyclooxygenase, lipoxygenase, and cytochrome P450, and that it can act as an inhibitor of tyrosine kinase. Additionally, it has been shown to bind to a number of receptors, including the G protein-coupled receptor, the serotonin receptor, and the histamine receptor.
Biochemical and Physiological Effects
5-tBSA-2-Cl-BA has been shown to have a number of biochemical and physiological effects. It has been shown to have a number of anti-inflammatory effects, including the inhibition of the release of pro-inflammatory cytokines. Additionally, it has been shown to have a number of neuroprotective effects, including the protection of neurons from oxidative stress and the prevention of neurodegeneration. Furthermore, it has been shown to have a number of anti-cancer effects, including the inhibition of tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
5-tBSA-2-Cl-BA has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and is relatively stable and non-toxic. Additionally, it is soluble in a variety of solvents, making it easy to work with in a variety of laboratory experiments. However, it is important to note that it has a relatively low solubility in water, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for the use of 5-tBSA-2-Cl-BA in scientific research. It could be used in further studies of the mechanisms of action of drugs, as well as in studies of the pharmacokinetics and pharmacodynamics of various compounds. Additionally, it could be used in further studies of the biochemical and physiological effects of various compounds, as well as in studies of the effects of various compounds on the activity of enzymes. Finally, it could be used in further studies of the anti-inflammatory, neuroprotective, and anti-cancer effects of various compounds.
Synthesis Methods
The synthesis of 5-tBSA-2-Cl-BA can be achieved via a multi-step process. The starting material is 4-t-butylsulfamoylphenol, which is reacted with a solution of 2-chlorobenzoic acid in acetic acid. The reaction is heated to a temperature of 70°C and stirred for 4 hours. The reaction mixture is then cooled and filtered, and the resulting solid is washed with a solution of sodium hydroxide to remove any residual acid. The final product is a white crystalline solid with a purity of 95%.
Scientific Research Applications
5-tBSA-2-Cl-BA has been used in a variety of laboratory experiments and scientific research. It has been used as a substrate in enzyme-linked immunosorbent assays (ELISAs) and as a reagent in the synthesis of other compounds. It has also been used to study the effects of various compounds on the activity of enzymes, as well as the effects of various compounds on the activity of enzymes. Additionally, it has been used in studies of the mechanisms of action of drugs, as well as in studies of the pharmacokinetics and pharmacodynamics of various compounds.
properties
IUPAC Name |
5-[4-(tert-butylsulfamoyl)phenyl]-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-17(2,3)19-24(22,23)13-7-4-11(5-8-13)12-6-9-15(18)14(10-12)16(20)21/h4-10,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAVLWGFPNRHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














